molecular formula C12H13ClO5 B12588395 Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate CAS No. 647855-57-0

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate

Cat. No.: B12588395
CAS No.: 647855-57-0
M. Wt: 272.68 g/mol
InChI Key: LCAKRWKLHXVSRF-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorooxoethyl group, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate typically involves the esterification of 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chlorooxoethyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: 3-(2-carboxy-2-oxoethyl)-4,5-dimethoxybenzoic acid.

    Reduction: Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoate.

    Substitution: Methyl 3-(2-substituted-2-oxoethyl)-4,5-dimethoxybenzoate.

Scientific Research Applications

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The chlorooxoethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl chlorooxoacetate: Shares the chlorooxoethyl group but differs in the ester moiety.

    Acetoxyacetyl chloride: Contains a similar chlorooxoethyl group but lacks the benzoate and methoxy groups.

Uniqueness

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is unique due to the presence of both the chlorooxoethyl and dimethoxybenzoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

647855-57-0

Molecular Formula

C12H13ClO5

Molecular Weight

272.68 g/mol

IUPAC Name

methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate

InChI

InChI=1S/C12H13ClO5/c1-16-9-5-8(12(15)18-3)4-7(6-10(13)14)11(9)17-2/h4-5H,6H2,1-3H3

InChI Key

LCAKRWKLHXVSRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CC(=O)Cl)C(=O)OC

Origin of Product

United States

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